molecular formula C6H5F2NO3S B13632729 3,5-Difluoro-2-hydroxybenzenesulfonamide

3,5-Difluoro-2-hydroxybenzenesulfonamide

Cat. No.: B13632729
M. Wt: 209.17 g/mol
InChI Key: LQLGVVAKONFOEH-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-hydroxybenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of two fluorine atoms at the 3 and 5 positions, a hydroxyl group at the 2 position, and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-hydroxybenzenesulfonamide typically involves the introduction of fluorine atoms into the benzene ring followed by the addition of sulfonamide and hydroxyl groups. One common method involves the fluorination of a precursor compound, such as 2-hydroxybenzenesulfonamide, using a fluorinating agent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3,5-difluoro-2-sulfobenzoquinone.

    Reduction: Formation of 3,5-difluoro-2-hydroxybenzenamine.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-2-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of other fluorinated compounds.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, forming a coordination bond with the zinc ion present in the enzyme’s active site. This interaction inhibits the enzyme’s activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzenesulfonamide: Lacks the hydroxyl group at the 2 position.

    2,4,6-Trifluorobenzenesulfonamide: Contains three fluorine atoms at different positions.

    3,5-Difluoro-2,4,6-trinitroanisole: Contains nitro groups instead of hydroxyl and sulfonamide groups.

Uniqueness

3,5-Difluoro-2-hydroxybenzenesulfonamide is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical properties and reactivity. Its ability to act as a carbonic anhydrase inhibitor also sets it apart from other similar compounds.

Properties

Molecular Formula

C6H5F2NO3S

Molecular Weight

209.17 g/mol

IUPAC Name

3,5-difluoro-2-hydroxybenzenesulfonamide

InChI

InChI=1S/C6H5F2NO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H,(H2,9,11,12)

InChI Key

LQLGVVAKONFOEH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)S(=O)(=O)N)F

Origin of Product

United States

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